molecular formula C9H12BF3KNO2 B3024144 Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate CAS No. 1111732-78-5

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate

Cat. No.: B3024144
CAS No.: 1111732-78-5
M. Wt: 273.1 g/mol
InChI Key: GLELYVCYELWAIX-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and stability. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)-1H-pyrrole with a boron reagent such as boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The mixture is then treated with potassium carbonate to form the potassium salt of the trifluoroborate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

The common reagents used in these reactions include palladium acetate (Pd(OAc)2) as the catalyst, a phosphine ligand such as triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3). The reaction is typically carried out in a solvent such as dioxane or tetrahydrofuran (THF) under an inert atmosphere.

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate can be compared with other similar compounds such as:

    Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: This compound also undergoes Suzuki-Miyaura cross-coupling reactions but has a different structural framework.

    Potassium (1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar in reactivity, this compound is used in the synthesis of indole derivatives.

The uniqueness of this compound lies in its stability and versatility, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h4-6H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELYVCYELWAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CN1C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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